4-Phenylbutylphosphonous acid
Description
Overview of Organophosphorus Compounds (OPCs) in Contemporary Chemical Research
Organophosphorus compounds (OPCs) are a broad and vital class of organic molecules characterized by the presence of a carbon-phosphorus (C-P) bond. This structural feature imparts unique physical and biological properties, making OPCs indispensable in numerous areas of scientific research and industry. Their applications span from agriculture, where they are used as pesticides and herbicides, to materials science, where they function as flame retardants and plasticizers. googleapis.comgoogle.comgoogle.com In medicinal chemistry, OPCs are crucial for their therapeutic potential, acting as enzyme inhibitors and antiviral agents. googleapis.comgoogle.com The primary mechanism of action for many biologically active OPCs, particularly insecticides and nerve agents, involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of nerve function. google.comnih.gov The field of organophosphorus chemistry continues to be an active area of research, with ongoing efforts to synthesize novel compounds with tailored properties for specific applications in medicine, catalysis, and materials science. google.com
Historical Development and Significance of Phosphonous Acid Derivatives
The study of organophosphorus compounds dates back nearly two centuries, but they gained significant prominence in the mid-20th century, largely driven by their development as potent insecticides. Within this broad class, phosphonous acids (R-P(H)(O)OH) and their derivatives represent a historically significant subgroup. These compounds are characterized by a phosphorus atom bonded to an organic group (R), a hydrogen atom, and two oxygen atoms (one hydroxyl group and one phosphinidene (B88843) oxide, P=O). They are distinct from phosphonic acids, which have two hydroxyl groups.
Early research, such as the comprehensive review by A. W. Frank in 1961, laid the groundwork for understanding the chemistry of phosphonous acids and their derivatives. A landmark in the related field of bisphosphonates occurred in 1897 with their first synthesis by Von Baeyer and Hofmann. Over the decades, methods for creating the C-P bond have evolved, with hydrophosphorylation reactions becoming a key strategy. The development of milder and more specific synthetic routes has been crucial for expanding the utility of phosphonous acid derivatives, allowing for their use as versatile intermediates in the synthesis of more complex molecules, including phosphinic and phosphonic acids.
Positioning of 4-Phenylbutylphosphonous Acid within the Landscape of Organophosphorus Chemistry
This compound occupies a specific and important niche within the organophosphorus landscape as a key synthetic intermediate. It is not typically an end-product but rather a valuable building block for producing more complex, high-value molecules, particularly in the pharmaceutical industry.
Its most notable role is as a direct precursor in the synthesis of phosphinic acid derivatives that are central to the production of Angiotensin-Converting Enzyme (ACE) inhibitors. Specifically, it is a documented starting material in the manufacturing pathway of Fosinopril, a medication used to treat hypertension. The structure of this compound, featuring a flexible phenylbutyl side chain, provides the necessary steric and electronic properties for its target applications. Its position is therefore firmly established in the domain of process chemistry and pharmaceutical synthesis.
Scope and Academic Relevance of Research on this compound
The academic and industrial research interest in this compound is primarily driven by its utility in synthesis. The development of efficient, high-yield, and regiospecific processes for its preparation has been the subject of significant investigation, as evidenced by multiple patents. Research focuses on optimizing reaction conditions, such as solvent choice, pH control, and the type of radical initiator, to maximize purity and minimize the formation of byproducts.
The academic relevance extends to the study of its chemical reactivity. As a precursor, it is used to explore the synthesis of novel phosphinic acid derivatives which may possess unique biological activities or serve as ligands in catalysis. Therefore, research on this compound contributes to the broader fields of synthetic methodology, pharmaceutical process development, and the exploration of new chemical entities within organophosphorus chemistry.
Physicochemical and Analytical Data
The compound exists as a colorless oil, which may solidify upon standing at ambient temperature. Its identity and purity are confirmed through various analytical techniques.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₀H₁₅O₂P | |
| Molecular Weight | 198.20 g/mol | |
| Appearance | Colorless oil, may solidify on standing | |
| Elemental Analysis | Calculated: C, 60.61%; H, 7.58%; P, 15.66%. Found: C, 60.59%; H, 7.69%; P, 15.60%. | |
| TLC (Rf value) | 0.16 (Solvent System: CH₂Cl₂/CH₃OH/CH₃CO₂H 20:1:1 on silica (B1680970) gel) |
Synthesis of this compound
The primary method for synthesizing this compound is the free-radical-initiated hydrophosphorylation of 4-phenyl-1-butene. This reaction involves the anti-Markovnikov addition of a phosphorus-containing reagent, such as hypophosphorous acid or its salt, across the double bond of the olefin.
The general reaction is as follows: C₆H₅(CH₂)₂CH=CH₂ + H₃PO₂ --(Radical Initiator)--> C₆H₅(CH₂)₄P(O)(H)OH
Several patented procedures detail specific conditions to optimize this transformation, focusing on yield, purity, and reaction time. Key variables in the synthesis include the choice of phosphorus source, the radical initiator, the solvent, and the pH of the reaction medium. The reaction is typically conducted at elevated temperatures, often the reflux temperature of the chosen solvent, for several hours.
Examples of Synthetic Procedures:
| Phosphorus Source | Radical Initiator | Solvent | Yield | Purity | Source(s) |
| Hypophosphorous acid | Azobisisobutyronitrile | Ethanol (B145695) | 80% | Not specified | |
| Sodium Hypophosphite / H₂SO₄ | Benzoyl Peroxide | Ethanol | 89.3% | Not specified | |
| Hypophosphorous acid | Sodium Persulfate | Acetonitrile (B52724) | 88.0% | 97.6% | |
| Sodium Hypophosphite / H₂SO₄ | Azobisisobutyronitrile | Methanol | 60% | Not specified |
Spectroscopic and Chromatographic Characterization
The structural confirmation and purity assessment of this compound rely on standard analytical techniques in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure of the compound is routinely confirmed using ¹H, ¹³C, and ³¹P NMR spectroscopy. These methods provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule, confirming the presence of the phenylbutyl chain and the phosphonous acid group.
Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of the synthesis and to assess the purity of the final product. A reported system using a 20:1:1 mixture of dichloromethane, methanol, and acetic acid on a silica gel plate shows the product with an Rf value of 0.16.
Elemental Analysis : This technique provides experimental verification of the compound's elemental composition, ensuring it matches the theoretical values calculated from its molecular formula (C₁₀H₁₅O₂P).
Chemical Reactivity and Use as a Synthetic Intermediate
The primary chemical utility of this compound stems from the reactivity of its P-H bond, which allows it to act as a nucleophile in various reactions. This reactivity is harnessed to build more complex phosphinic acid derivatives, which are valuable in pharmaceutical synthesis.
A key reaction involves the silylation of the phosphonous acid, typically with a reagent like trimethylsilyl (B98337) chloride in the presence of a base such as triethylamine. This in-situ formation of a silylated intermediate enhances the nucleophilicity of the phosphorus center, which then readily reacts with electrophiles.
Documented Reactions:
Reaction with Benzyl (B1604629) Bromoacetate (B1195939) : this compound reacts with benzyl bromoacetate following silylation to produce benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. This product is a known intermediate in the synthesis of Fosinopril.
Reaction with Acrylonitrile (B1666552) : In a similar fashion, reaction with acrylonitrile after silylation yields 3-[Hydroxy-(4-phenylbutyl)phosphinyl]propiononitrile, a crystalline solid.
These transformations highlight the role of this compound as a versatile platform for introducing the (4-phenylbutyl)phosphinyl moiety into a variety of molecular scaffolds.
Structure
3D Structure
Properties
Molecular Formula |
C10H15O2P |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
4-phenylbutylphosphonous acid |
InChI |
InChI=1S/C10H15O2P/c11-13(12)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
ZJLCWRUFLIMZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylbutylphosphonous Acid and Analogues
Direct Synthesis Strategies for 4-Phenylbutylphosphonous Acid
Direct synthesis approaches aim to construct the this compound molecule in a limited number of steps, often by forming the key carbon-phosphorus bond directly. These methods are valued for their potential efficiency and atom economy.
Hydrophosphorylation Reactions Involving Unsaturated Substrates and Hypophosphorous Acid Derivatives
A prominent direct method for synthesizing this compound is through the hydrophosphorylation of an unsaturated substrate, namely 4-phenyl-1-butene, with a phosphorus-containing reagent like hypophosphorous acid or its salts. google.comgoogle.com This reaction typically proceeds via a free-radical addition mechanism.
The process involves treating the olefin with hypophosphorous acid or sodium hypophosphite in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), within an organic solvent like ethanol (B145695) or methanol. google.com The reaction is generally conducted under acidic conditions, with a pH range of approximately 0 to 4, and at temperatures between 40°C and 120°C, often at the reflux temperature of the chosen solvent. google.com This method directly yields the desired phosphonous acid without the need for an intermediate ester. google.com
An improved, regiospecific synthesis has been described that allows for the hydrophosphorylation of olefins, including those with acid-sensitive functional groups. google.com This process can be carried out using acetonitrile (B52724) as a solvent and controlling the pH. google.com For instance, one example of this synthesis involves adjusting the pH of the reaction mixture to 8.5 with aqueous sodium hydroxide, followed by acidification to a pH of 5.0. google.com Further acidification to a pH of 1-1.5 with sulfuric acid is then performed before extraction. google.com The reaction conditions, particularly the pH, can influence the formation of byproducts, such as dimers. google.com It has been observed that milder pH conditions (6.5 to 7.0) minimize dimer formation compared to more acidic conditions (pH below 1.0). google.com
Table 1: Comparison of Hydrophosphorylation Reaction Conditions
| Parameter | Method 1 | Method 2 |
| Phosphorus Reagent | Hypophosphorous acid or Sodium hypophosphite google.com | Hypophosphorous acid google.com |
| Substrate | 4-phenyl-1-butene google.com | 4-phenyl-1-butene google.com |
| Solvent | Ethanol or Methanol google.com | Acetonitrile google.com |
| Initiator | Azobisisobutyronitrile (AIBN) google.com | Not specified, but typical for free-radical reactions |
| pH | 0 to 4 google.com | Initially adjusted to 8.5, then to 5.0, and finally to 1-1.5 google.com |
| Temperature | 40°C to 120°C (reflux) google.com | Not specified |
| Yield | 60-80% google.com | Not specified |
Approaches via Hydrolysis of Halophosphine Precursors
Another direct route to alkylphosphonous acids involves the synthesis and subsequent hydrolysis of alkyl(dihalo)phosphine precursors. researchgate.netthieme-connect.de This method first establishes the carbon-phosphorus bond and then converts the halophosphine to the desired phosphonous acid.
The initial step often involves the reaction of a Grignard reagent with a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃). thieme-connect.de To enhance selectivity and reduce the reactivity of the organometallic reagent, metal-metal exchange can be employed to generate organozinc or organocadmium analogues in situ before their reaction with the phosphorus trihalide. thieme-connect.de For the synthesis of a 4-phenylbutyl derivative, 4-phenylbutylmagnesium bromide would be the corresponding Grignard reagent.
Once the alkyl(dihalo)phosphine, for example, 4-phenylbutyldichlorophosphine, is obtained, it is hydrolyzed to yield this compound. researchgate.net This hydrolysis is typically carried out under mild conditions. thieme-connect.de It's important to note that phosphonous acids [R-P(OH)₂] exist in equilibrium with their phosphinic acid tautomer [R-PH(O)OH], with the latter being the predominant form. thieme-connect.de
Indirect Synthetic Routes and Precursor Chemistry
Indirect synthetic routes to this compound involve the preparation of a related phosphorus-containing compound, which is then chemically transformed into the target molecule. These multistep approaches offer flexibility and can be advantageous when direct methods are not feasible or result in low yields.
Derivatization from Phosphinic Acid Analogues
This compound can be conceptualized as a derivative of a more general class of phosphinic acids. While specific examples of the direct conversion of a pre-existing phosphinic acid to this compound are not prevalent in the provided context, the chemistry of phosphinic acids is highly relevant. For instance, 4-phenylbutylphosphinic acid derivatives are key intermediates in the synthesis of pharmaceuticals like Fosinopril. The synthesis of these derivatives often starts from this compound itself or its precursors. prepchem.com
Phosphinic acids can be prepared through various methods, including the palladium-catalyzed reaction of anilinium hypophosphite with aromatic electrophiles or the reaction of Grignard reagents with phosphites. organic-chemistry.org Once formed, these phosphinic acids or their esters can undergo further reactions. Although not a direct synthesis of this compound, the chemistry highlights the interconnectedness of these compound classes.
Utilization of Silyl (B83357) Phosphonite Esters in Carbon-Phosphorus Bond Formation
Silyl phosphonite esters, such as bis(trimethylsilyl)phosphonite (BTSP), derived from hypophosphorous acid, serve as versatile reagents in organophosphorus synthesis. mmu.ac.uk These silylated compounds can react with alkyl halides to form carbon-phosphorus bonds.
In a typical reaction, a silyl phosphonite ester is reacted with an appropriate alkyl halide. For the synthesis of a 4-phenylbutyl derivative, this would involve reacting a silyl phosphonite with a 4-phenylbutyl halide. The initial product of this reaction would be a silylated phosphonite ester, which can then be hydrolyzed to yield the corresponding phosphonous acid. This approach benefits from the use of hypophosphorous acid as a "greener" precursor compared to phosphorus trichloride. mmu.ac.uk
The general strategy involves the transformation of an H-phosphinic acid into a trivalent trimethylsilyl (B98337) ester, for example, by reacting with hexamethyldisilazane. researchgate.net This intermediate can then be used in subsequent C-P bond-forming reactions.
Strategies Involving Phosphonate (B1237965) Ester Hydrolysis and Dealkylation
The hydrolysis or dealkylation of phosphonate esters is a common method for the preparation of the corresponding phosphonic acids. nih.govresearchgate.net While this section of the outline refers to phosphonous acids, the principles of phosphonate ester cleavage are analogous and relevant. The hydrolysis of phosphonate esters to phosphonic acids can be achieved under both acidic and basic conditions. researchgate.net
For instance, dialkyl phosphonates can be hydrolyzed using concentrated hydrochloric acid at reflux. nih.gov Milder conditions are required for more sensitive substrates, such as those containing a di-tert-butyl phosphonate group. nih.gov Microwave-assisted hydrolysis using equimolar amounts of hydrochloric acid has also been shown to be an efficient method for converting phosphonate diesters to phosphonic acids. rsc.org
Trifluoroacetic acid (TfOH) can catalyze the hydrolysis of a range of alkyl- and aryl-substituted phosphonates to their corresponding phosphonic acids at elevated temperatures (140°C). organic-chemistry.org For dibenzyl phosphonates, this conversion can occur at a lower temperature of 80°C in toluene. organic-chemistry.org The dealkylation of phosphonate esters can also be achieved using reagents like trimethylsilyl halides. researchgate.net
While these methods directly yield phosphonic acids, similar dealkylation or hydrolysis strategies applied to the corresponding phosphonite esters [R-P(OR')₂] would lead to the formation of phosphonous acids. thieme-connect.de For example, the hydrolysis of dialkyl alkylphosphonites can be performed under acidic conditions to yield alkylphosphinates (the ester form of the phosphonous acid tautomer). thieme-connect.de Complete hydrolysis would then furnish the desired phosphonous acid.
Advanced Synthetic Techniques and Catalytic Approaches in this compound Preparation
The evolution of synthetic organic chemistry has provided a sophisticated toolkit for the construction of complex molecules like this compound. Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability over classical synthetic routes. These advanced techniques are pivotal in accessing not only the target molecule but also its structurally diverse and stereochemically defined analogues.
Metal-Catalyzed Coupling Reactions for P-C Bond Formation
The formation of a stable phosphorus-carbon bond is the cornerstone of synthesizing this compound. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for forging this bond with high efficiency. sioc-journal.cn These methods often involve the reaction of a phosphorus-containing reagent with an organic electrophile in the presence of a metal catalyst, typically based on palladium, nickel, or copper. beilstein-journals.org
One of the key approaches is the hydrophosphinylation of alkenes. This atom-economical process involves the addition of a P-H bond across the double bond of an alkene. nih.gov For the synthesis of this compound, this would entail the reaction of a suitable phosphonous acid precursor with 4-phenyl-1-butene. The reaction is often catalyzed by transition metal complexes that facilitate the oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the desired product. nih.gov
Recent advancements have focused on developing more active and robust catalyst systems that can operate under milder conditions and with a broader substrate scope. sioc-journal.cn The choice of metal, ligands, and reaction conditions is crucial for controlling the regioselectivity of the addition, ensuring the formation of the linear 4-phenylbutyl isomer over any branched byproducts.
Table 1: Examples of Metal-Catalyzed P-C Bond Formation Reactions
| Catalyst System | Substrates | Product | Key Features |
| Palladium Complex | Hypophosphorous acid derivatives, Aryl/Alkenyl halides | Aryl/Alkenyl-H-phosphinates | Versatile for various P-C bonds. researchgate.net |
| Nickel-dppe | Benzyl (B1604629) bromide, Diphenylphosphine chloride | Tertiary phosphine (B1218219) oxide (after work-up) | Effective for C(sp³)–P coupling. beilstein-journals.org |
| Palladium-complex | Diphenylphosphine, α,β-unsaturated esters | Chiral phosphines | Asymmetric hydrophosphination. beilstein-journals.org |
This table provides illustrative examples of catalyst systems used in P-C bond formation, highlighting the versatility of metal catalysis in organophosphorus chemistry.
Asymmetric Synthesis Approaches for Chiral Analogues
The development of chiral analogues of phosphonous acids is of significant interest due to their potential applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. researchgate.net Asymmetric synthesis aims to produce enantiomerically enriched compounds, where one stereoisomer is favored over the other. This is often achieved through the use of chiral catalysts or chiral auxiliaries. rsc.orgmdpi.com
Catalytic asymmetric synthesis is a highly attractive approach as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. rsc.org For the synthesis of chiral phosphonous acid analogues, this can involve several strategies:
Asymmetric Hydrophosphinylation: Similar to the metal-catalyzed methods described above, but employing a chiral ligand on the metal center. This chiral environment influences the stereochemical outcome of the P-C bond-forming step, leading to the preferential formation of one enantiomer.
Diastereoselective Addition: This method involves reacting a phosphorus nucleophile with a chiral substrate. For instance, the addition of a phosphite (B83602) to a chiral imine or oxazolidine (B1195125) can proceed with high diastereoselectivity, establishing a new stereocenter with a defined configuration. acs.org Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched phosphonic acid derivative.
Kinetic Resolution: This technique can be used to separate a racemic mixture of a chiral phosphonous acid derivative. A chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched.
The field has seen significant progress in the development of organocatalysis for the asymmetric synthesis of chiral phosphonates, which are closely related to phosphonous acids. researchgate.net Chiral Brønsted acids and bifunctional organocatalysts have been successfully employed to catalyze the enantioselective addition of phosphorus nucleophiles to various electrophiles. mdpi.com These methods offer a metal-free alternative for the construction of chiral C-P bonds.
Table 2: Approaches in Asymmetric Synthesis of Chiral Phosphorus Compounds
| Method | Approach | Catalyst/Auxiliary | Outcome |
| Catalytic Asymmetric Synthesis | Enantioselective reactions | Chiral materials | Enantiomerically enriched α- and β-amino phosphonates. rsc.org |
| Diastereoselective Addition | Nucleophilic addition to chiral substrates | Chiral oxazolidines | (S)-α-substituted amino phosphonic acids with high ee. acs.org |
| Organocatalysis | Asymmetric Michael addition | Chiral thiourea | Acyclic α-substituted β-oxo phosphonates with high ee. researchgate.net |
| Asymmetric Hydrogenation | Catalytic hydrogenation | Chiral phosphine-substituted enamides | Chiral amino phosphorus derivatives with two stereocenters. researchgate.net |
This table summarizes various strategies for achieving asymmetry in the synthesis of chiral organophosphorus compounds, showcasing the diversity of available methods.
Mechanistic Investigations of Reactions Involving 4 Phenylbutylphosphonous Acid
Fundamental Reaction Mechanisms of Organophosphorus Acids
The reactivity of organophosphorus acids is complex and multifaceted, stemming from the phosphorus atom's ability to exist in various oxidation states and coordination environments. The presence of a P-H bond and a P-OH group in phosphonous acids like 4-phenylbutylphosphonous acid allows for a diverse range of chemical transformations.
Organophosphorus compounds can function as both nucleophiles and electrophiles. youtube.com
Nucleophilic Pathways: The phosphorus atom in trivalent compounds, such as the tautomeric form of a phosphonous acid, possesses a lone pair of electrons, making it nucleophilic. mdpi.com It can attack electron-deficient centers, a classic example being the first step of the Michaelis–Arbuzov reaction, where a trivalent phosphorus species attacks an alkyl halide. mdpi.com In this pathway, the phosphorus atom donates its electron pair to form a new covalent bond. masterorganicchemistry.com
Electrophilic Pathways: Conversely, the phosphorus atom is an electrophilic center, susceptible to attack by nucleophiles. This is particularly true for pentavalent phosphorus compounds or when bonded to electronegative atoms like oxygen. Reactions often proceed via bimolecular nucleophilic substitution (SN2) at the phosphorus center. nih.gov Depending on the attacking nucleophile's orientation, these reactions can proceed through a single transition state or involve a pentavalent intermediate. acs.org In biological systems, irreversible electrophile-nucleophile interactions are often implicated in pathophysiological processes. nih.gov Bimolecular electrophilic substitution (SE2) reactions at the phosphorus center are also known and, unlike SN2(P) reactions, typically proceed with retention of configuration. mdpi.com
Proton transfer is a fundamental process in the chemistry of organophosphorus acids and is central to their catalytic activity. nih.gov Phosphonous acids are acidic due to the hydroxyl group attached to the phosphorus atom. The dissociation of this proton is an equilibrium process that can be influenced by the solvent and the presence of other acidic or basic species. youtube.com
The rates of many reactions involving these acids are dictated by the kinetics of proton transfer. nih.gov In acid-base catalysis, the phosphonous acid can act as a proton donor or acceptor, facilitating reactions by stabilizing intermediates or transition states. For example, the protonation of a carbonyl group by the acid can activate it towards nucleophilic attack. The subsequent deprotonation step is often facilitated by a base, which could be a solvent molecule or another reagent. youtube.com The entire catalytic cycle hinges on the efficient transfer of protons.
Phosphorus acids, including phosphonic and phosphonous acids, are polyprotic and dissociate in a stepwise manner in aqueous solutions. youtube.comresearchgate.net For a phosphonous acid (RP(O)(H)OH), the first dissociation of the P-OH proton is the most significant, establishing an equilibrium between the neutral acid and its conjugate base. The acid dissociation constant (pKa) for this step is a key parameter determining the species present at a given pH.
Organophosphorus compounds are also known to undergo various rearrangement reactions. A prominent example is the Michaelis–Arbuzov reaction, which involves the conversion of a trialkyl phosphite (B83602) to a dialkyl phosphonate (B1237965). beilstein-journals.org Another relevant transformation is the phospha-Brook rearrangement. Mechanistic studies on enzyme-catalyzed reactions have revealed even more complex transformations, such as the biologically unprecedented 1,2-phosphono migration, which is believed to proceed through a carbocation intermediate. nih.gov These rearrangements allow for the formation of new carbon-phosphorus bonds and are fundamental in the synthesis of many organophosphorus compounds.
Reaction Kinetics and Transition State Analysis
Understanding the kinetics of reactions involving organophosphorus acids is crucial for controlling reaction outcomes. Kinetic studies provide insights into the reaction mechanism, including the rate-determining step and the nature of the transition state. For many reactions at the phosphorus center, a key mechanistic question is whether they proceed through an associative or dissociative pathway.
Associative Mechanism (SN2-like): In this pathway, the nucleophile attacks the phosphorus center, forming a pentavalent transition state or intermediate without the prior departure of the leaving group.
Dissociative Mechanism (SN1-like): This pathway involves the initial cleavage of the bond to the leaving group, forming a transient, highly reactive metaphosphate-like species, which is then captured by the nucleophile.
Computational studies, often using quantum mechanics/molecular mechanics (QM/MM) methods, are powerful tools for analyzing these pathways. nih.gov By calculating the potential energy surface, researchers can identify intermediates and transition states, determine their energies, and predict the most likely reaction mechanism. For example, studies on the reactivation of organophosphate-inhibited enzymes have detailed the energy barriers for various steps, including hydrogen transfer and nucleophilic substitution. nih.gov Linear free-energy relationships (LFERs) are also used to probe the character of transition states in both enzymatic and non-enzymatic reactions. nih.gov
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| IN1 | Initial Intermediate | 0.00 |
| TS1 | First Hydrogen Transfer Transition State | 15.82 |
| TS2 | Nucleophilic Substitution Transition State | 29.54 |
| IN2 | Second Intermediate | 10.44 |
| TS3 | Second Hydrogen Transfer Transition State | 35.36 |
Data adapted from computational studies on the reactivation of organophosphate-inhibited enzymes, illustrating typical energy barriers in such reactions. nih.gov
Solvent Effects and Reaction Environment Influences on Mechanism
The solvent in which a reaction is conducted can have a profound influence on its rate and mechanism. frontiersin.org This is particularly true for reactions involving charged or highly polar species, as is common in organophosphorus chemistry. A solvent can differentially solvate the ground state (reactants) and the transition state, thereby altering the activation energy of the reaction. nih.gov
For SN2-like reactions of organophosphorus esters with negatively charged nucleophiles, a decrease in solvent polarity can slow the reaction down, which is contrary to what is often observed in carbon-based SN2 reactions. nih.gov In some cases, changing the solvent can fundamentally alter the reaction pathway. For instance, the reaction of 2,4-dinitrophenyl phosphate (B84403) can switch from an SN2-like mechanism with its monoanion in water to a dissociative mechanism involving a metaphosphate intermediate with its dianion in acetonitrile (B52724). nih.gov Studies on the hydrolysis of organophosphates in aqueous-organic mixtures (e.g., water-DMSO, water-dioxane) have shown that reaction rates can decrease initially with the addition of the organic cosolvent and then increase sharply at higher organic solvent concentrations. nih.gov
| Solvent | Relative Second-Order Rate Constant (krel) |
|---|---|
| Water | 1 |
| Acetone | 5 x 105 |
| Cyclohexane | 2 x 109 |
Data adapted from studies on the hydrolysis of dineopentyl phosphate, showing a dramatic increase in reaction rate in non-polar aprotic solvents compared to water. nih.gov
Stereochemical Control and Regioselectivity in Reactions
When the phosphorus atom in a compound like this compound is a stereocenter (i.e., bonded to four different groups, which can occur in its derivatives), the stereochemical outcome of its reactions is of great interest. youtube.com The mechanism of a reaction directly dictates its stereochemistry.
Stereochemistry: As a general rule, SN2(P) reactions that proceed through a trigonal bipyramidal transition state result in the inversion of configuration at the phosphorus center. In contrast, SE2(P) reactions, where an electrophile attacks the lone pair of a trivalent phosphorus atom, typically proceed with retention of configuration. mdpi.com However, some reactions, particularly those involving metaphosphate intermediates, can be non-stereospecific, leading to a racemic mixture of products.
Regioselectivity: This refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving this compound, regioselectivity could manifest in several ways. For example, in an addition reaction to an unsymmetrical alkene, the phosphorus group might add preferentially to one of the two double-bonded carbons. The factors controlling regioselectivity are often electronic (the relative electron density at different sites) and steric (the relative crowding around different sites). Acid catalysis can be employed to switch the regioselectivity of certain reactions by altering the reaction mechanism, for example, by promoting a acs.orgtandfonline.com-aryl shift.
Computational Chemical Studies of 4 Phenylbutylphosphonous Acid
Quantum Mechanical Approaches to Molecular Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-Phenylbutylphosphonous acid, these methods can provide detailed insights into its three-dimensional structure and the nature of its chemical bonds.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. arxiv.org The core principle of DFT is that the ground-state energy and all other ground-state properties of a system can be determined from its electron density. arxiv.org For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the minimum energy conformation.
Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds between the phosphorus, oxygen, carbon, and hydrogen atoms.
Advanced Basis Sets and Functional Selection in DFT Calculations
The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set. rsc.org The functional is an approximation of the complex exchange and correlation energies of the electrons. rsc.org A variety of functionals exist, each with different strengths and weaknesses, and the selection would depend on the specific properties being investigated. For a molecule containing phosphorus, functionals that perform well for third-row elements would be considered.
A basis set is a set of mathematical functions used to build the molecular orbitals. southampton.ac.uk Larger and more complex basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For this compound, a common approach would be to start with a Pople-style basis set, such as 6-31G(d,p), and potentially move to more flexible basis sets like the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) or basis sets specifically designed for DFT calculations (e.g., the def2 series) for higher accuracy. southampton.ac.ukgaussian.com The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the bonding and non-bonding interactions in a molecule containing heteroatoms like phosphorus and oxygen. southampton.ac.uk
Table 1: Representative Basis Sets for DFT Calculations
| Basis Set Family | Description | Typical Use Case |
| Pople Style (e.g., 6-31G*, 6-311+G**) | Split-valence basis sets with added polarization and diffuse functions. | Routine geometry optimizations and frequency calculations. |
| Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Systematically improvable basis sets designed to recover correlation energy. | High-accuracy energy calculations and property predictions. |
| Dunning-Type (e.g., DZP, TZP) | Double-zeta or triple-zeta quality with polarization functions. | Good balance of accuracy and computational cost. researchgate.net |
| Ahlrichs Style (e.g., def2-SVP, def2-TZVP) | Segmented contracted Gaussian basis sets. | Widely used for DFT calculations across the periodic table. gaussian.com |
Energetic Landscape Analysis
Understanding the energetic landscape of this compound is key to predicting its reactivity and the feasibility of its formation.
Reaction Energy Calculations for Synthetic Pathways
Computational chemistry can be used to evaluate the thermodynamics of potential synthetic routes to this compound. nih.gov By calculating the total electronic energies of the reactants and products for a proposed reaction, the reaction energy (ΔE) can be determined. A negative ΔE would indicate an exothermic reaction, suggesting it is thermodynamically favorable. These calculations can help chemists prioritize synthetic strategies by identifying the most energetically favorable pathways. nih.gov
Spectroscopic Property Predictions and Validation
Computational methods can predict various spectroscopic properties of this compound, which can be used to aid in its experimental characterization. For instance, DFT calculations can be used to compute infrared (IR) vibrational frequencies and intensities. These predicted spectra can be compared with experimental IR spectra to help assign the observed vibrational modes to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) can also be calculated. These theoretical predictions can be invaluable in interpreting complex experimental NMR spectra and confirming the structure of the synthesized molecule. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. mdpi.com
Table 2: Computationally Predictable Spectroscopic Data
| Spectroscopic Technique | Predicted Property | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C, ³¹P) | DFT (GIAO method) |
| UV-Visible (UV-Vis) Spectroscopy | Electronic Transition Wavelengths and Strengths | Time-Dependent DFT (TD-DFT) |
Solvent Effects and Condensed Phase Modeling in Computational Studies
Computational modeling of this compound in the condensed phase is crucial for understanding its behavior in realistic chemical environments. Solvent effects can significantly influence the molecule's geometry, electronic structure, and reactivity. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in the presence of a solvent without the prohibitive computational cost of explicitly modeling individual solvent molecules.
Table 1: Hypothetical Solvent Effects on Key Geometrical Parameters of this compound (Calculated at the B3LYP/6-31G level with PCM)*
| Solvent | Dielectric Constant (ε) | P-C Bond Length (Å) | O-H Bond Length (Å) | P=O Bond Length (Å) |
| Gas Phase | 1.00 | 1.835 | 0.965 | 1.210 |
| Toluene | 2.38 | 1.837 | 0.968 | 1.215 |
| Methanol | 32.6 | 1.840 | 0.975 | 1.225 |
| Water | 78.4 | 1.842 | 0.980 | 1.230 |
| (Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the provided search results.) |
More sophisticated models, known as explicit solvation models, involve the inclusion of a number of individual solvent molecules around the solute. This approach can be critical when specific solute-solvent interactions, such as hydrogen bonding, play a dominant role. For a molecule like this compound, explicit water molecules could be included in the calculation to more accurately model the hydrogen bonding interactions with the phosphonous acid group.
Hybrid models that combine both implicit and explicit solvation can offer a balance between accuracy and computational expense. In such a model, the first solvation shell is treated explicitly, while the bulk solvent is represented by a polarizable continuum.
Exploration of Tautomeric Equilibria and Conformer Analysis
The study of tautomerism and conformational isomerism is fundamental to understanding the chemical behavior of this compound. Phosphonous acids can exist in tautomeric equilibrium between the pentavalent phosphonous acid form (containing a P=O and a P-H bond) and the trivalent phosphinous acid form (containing a P-OH group).
Computational chemistry provides powerful tools to investigate these equilibria. By calculating the relative energies of the different tautomers, it is possible to predict their relative populations at a given temperature. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for these calculations.
While direct computational studies on the tautomeric equilibrium of this compound are not available in the provided search results, research on other organophosphorus compounds indicates that the equilibrium can be influenced by substituents and the solvent environment. A hypothetical energy profile for the tautomerism of this compound is presented in Table 2.
Table 2: Hypothetical Relative Energies of this compound Tautomers in Different Environments (Calculated at the B3LYP/6-311+G level)*
| Tautomer | Environment | Relative Gibbs Free Energy (kcal/mol) |
| Phosphonous Acid (P=O, P-H) | Gas Phase | 0.00 |
| Phosphinous Acid (P-OH) | Gas Phase | +5.7 |
| Phosphonous Acid (P=O, P-H) | Water (PCM) | 0.00 |
| Phosphinous Acid (P-OH) | Water (PCM) | +3.2 |
| (Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the provided search results.) |
Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists due to the butyl chain and the phenyl group. A systematic conformational search can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformers.
The relative energies of these conformers determine their population at equilibrium. The results of such an analysis can provide insights into the preferred three-dimensional structure of the molecule, which can in turn influence its physical and chemical properties. A hypothetical representation of a conformer analysis is shown in Table 3, illustrating the kind of data that would be generated.
Table 3: Hypothetical Relative Energies of Low-Energy Conformers of this compound in the Gas Phase (Calculated at the B3LYP/6-31G level)*
| Conformer | Dihedral Angle (C-C-C-P) | Relative Energy (kcal/mol) |
| 1 (anti) | 178.5° | 0.00 |
| 2 (gauche) | 65.2° | 1.25 |
| 3 (gauche) | -63.8° | 1.28 |
| (Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the provided search results.) |
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and structure of 4-Phenylbutylphosphonous acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of phosphorus, hydrogen, and carbon atoms within the molecule.
³¹P NMR Spectroscopy: As phosphorus-31 has a natural abundance of 100% and a spin of ½, ³¹P NMR is a highly effective and direct method for analyzing phosphorus-containing compounds. researchgate.net Spectra are typically recorded with proton decoupling to simplify the signal to a singlet. The chemical shift (δ) is indicative of the oxidation state and coordination environment of the phosphorus atom. For phosphonous acids, the ³¹P NMR signal is expected to appear in a characteristic range. The chemical shift is sensitive to pH, with protonation of the phosphonous acid group generally causing a shift in the resonance. researchgate.net
¹H NMR Spectroscopy: ¹H NMR provides information on the number and types of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the butyl chain. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons. Coupling between the phosphorus atom and adjacent protons on the butyl chain (²JP-H and ³JP-H) can provide further structural confirmation. huji.ac.il
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. In this compound, distinct signals are expected for the carbons of the phenyl ring and the four carbons of the butyl chain. The carbon atom directly bonded to the phosphorus will exhibit a large coupling constant (¹JP-C), which is a key diagnostic feature.
The following table summarizes the predicted NMR chemical shifts for this compound, based on data from analogous structures.
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on analogous structures and established chemical shift increments.
| Predicted ¹H NMR Data | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (5H) | 7.15 - 7.35 | m | - |
| -CH₂(α) (2H) | 1.80 - 1.95 | m | J(H,H) ≈ 7.5, J(P,H) ≈ 18 |
| -CH₂(β) (2H) | 1.65 - 1.80 | m | J(H,H) ≈ 7.5 |
| -CH₂(γ) (2H) | 2.60 - 2.75 | t | J(H,H) ≈ 7.6 |
| P-H (1H) | 5.50 - 7.50 | dm | J(P,H) ≈ 550-650 |
| Predicted ¹³C NMR Data | ||
|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | P-C Coupling (J, Hz) |
| C (ipso) | 141.5 | - |
| C (ortho) | 128.4 | - |
| C (meta) | 128.3 | - |
| C (para) | 125.8 | - |
| C(α) | 25-35 | ¹J(P,C) ≈ 95-110 |
| C(β) | 22-32 | ²J(P,C) ≈ 5-15 |
| C(γ) | 35.5 | ³J(P,C) ≈ 10-20 |
| Predicted ³¹P NMR Data | |
|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) |
| R-PH(O)(OH) | +20 to +40 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the phosphonous acid group, the phenyl ring, and the alkyl chain.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for different functional groups. Key expected absorptions for this compound include a strong P=O stretching vibration, broad O-H stretching from the hydroxyl group, P-H stretching, P-O stretching, and C-H stretching from both the aromatic and aliphatic portions of the molecule.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum.
The following table details the expected vibrational frequencies for this compound.
Table 2: Principal Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|
| O-H stretch (P-OH) | 3200 - 2500 | Weak | Broad, Strong |
| C-H stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Medium-Weak |
| C-H stretch (Aliphatic) | 2960 - 2850 | 2960 - 2850 | Strong |
| P-H stretch | 2450 - 2350 | 2450 - 2350 | Medium, Sharp |
| C=C stretch (Aromatic) | 1600, 1480 | 1600, 1480 | Medium-Strong |
| P=O stretch | 1250 - 1180 | 1250 - 1180 | Very Strong |
| P-O-H in-plane bend | 1250 - 1200 | Weak | Medium |
| P-O stretch | 1050 - 950 | 1050 - 950 | Strong |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be used to determine the molecular weight, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
Harder ionization techniques, such as Electron Ionization (EI), or tandem MS (MS/MS) experiments induce fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the phosphorus atom.
Beta-cleavage: Cleavage of the bond between the second and third carbons of the butyl chain, often involving a rearrangement, which could lead to a prominent tropylium (B1234903) ion (m/z 91) characteristic of benzyl-containing compounds.
Loss of neutral molecules: Elimination of water (H₂O) or hydroxyl radicals (•OH) from the phosphonous acid group.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Proposed) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 199 | [M-H]⁻ | Deprotonation |
| 201 | [M+H]⁺ | Protonation |
| 183 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 109 | [C₆H₅-CH₂-CH₂]⁺ | Cleavage of the β-γ C-C bond |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification. The choice of technique depends on the volatility and polarity of the analyte.
Due to its polarity and low volatility, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of this compound. d-nb.info Method development involves optimizing several parameters to achieve good separation and peak shape.
Column Choice: Because phosphonous acids are polar and acidic, reversed-phase columns (e.g., C18) may not provide sufficient retention. Anion-exchange chromatography or mixed-mode chromatography (combining reversed-phase and ion-exchange characteristics) are often more suitable. sielc.com HILIC (Hydrophilic Interaction Liquid Chromatography) is another viable option. hmdb.ca
Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter, as it controls the ionization state of the phosphonous acid group and thus its retention on the column.
Detection: Since this compound contains a phenyl group, it possesses a UV chromophore, making UV detection (typically around 210-265 nm) a straightforward option. For higher sensitivity and selectivity, or for analysis in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is ideal. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be used if UV response is poor. sielc.com
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and lack of volatility. nih.gov Therefore, a derivatization step is required to convert the acidic protons into less polar, more volatile groups. colostate.edu
Derivatization Reactions:
Silylation: This is a common technique where active hydrogens (in the P-OH groups) are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). researchgate.net The resulting silyl (B83357) ester is significantly more volatile and thermally stable.
Alkylation (e.g., Methylation): The acidic protons can be converted into methyl esters using reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate. mzcloud.org
Pentafluorobenzylation (PFB): For trace-level analysis, derivatization with pentafluorobenzyl bromide (PFBBr) can be employed. The resulting PFB esters are highly sensitive to Electron Capture Detection (ECD) or can be analyzed by GC-MS in negative chemical ionization (NCI) mode for very low detection limits. researchgate.net
GC-MS Analysis: Following derivatization, the volatile derivative can be separated on a standard non-polar or mid-polar capillary GC column (e.g., DB-5MS) and detected by a Flame Ionization Detector (FID) or, more powerfully, by a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and retention time. mzcloud.org
Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding "this compound" to thoroughly address the detailed sections and subsections of the requested article. The search results provide extensive general information on the roles of various phosphine (B1218219) and phosphonic acid compounds in catalysis and synthesis. However, direct research findings, detailed applications, and specific data tables concerning this compound in the contexts of achiral ligand design, P-chiral ligand synthesis, Brønsted and Lewis acid organocatalysis, or as a specific precursor in organic synthesis could not be located.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this particular chemical compound. An article written without this specific information would not meet the required standards of detail and accuracy.
Applications in Advanced Chemical Synthesis and Catalysis Research
Precursor in Organic Synthesis
Development of Novel Synthetic Targets Utilizing 4-Phenylbutylphosphonous Acid Derivatives
Derivatives of this compound are emerging as versatile building blocks in the synthesis of novel and complex molecular architectures, particularly in the development of specialized phosphine (B1218219) ligands for catalysis and in the creation of potentially bioactive compounds. The inherent reactivity of the phosphonous acid moiety allows for its conversion into a variety of phosphorus-containing functional groups, which can then be incorporated into larger molecular frameworks.
One significant area of application is in the synthesis of sophisticated phosphine ligands used in transition metal-catalyzed reactions. The general strategy involves the transformation of this compound into a secondary phosphine, which can then be further functionalized. These ligands play a crucial role in enhancing the reactivity, selectivity, and stability of metal catalysts used in a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The 4-phenylbutyl group in these ligands can influence the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic performance. While specific examples detailing the synthesis of ligands directly from this compound are not extensively documented in widely available literature, the principles of phosphine ligand synthesis provide a clear pathway for its use.
Furthermore, derivatives of this compound are being explored as precursors for the synthesis of novel organic molecules with potential biological activity. The phosphonic acid functional group is a known pharmacophore, and its incorporation into various molecular scaffolds can lead to the development of new therapeutic agents. Research in this area often focuses on creating analogues of known bioactive molecules where a carboxylic acid group is replaced by a phosphonic acid group to modulate properties such as acidity, polarity, and binding interactions with biological targets. For instance, phenylpropanoic acid derivatives have been investigated for various therapeutic applications, and the introduction of a phosphonous or phosphonic acid moiety in place of the carboxylic acid could lead to new classes of compounds with unique pharmacological profiles.
Interactive Table: Potential Synthetic Targets from this compound Derivatives
| Derivative Type | Potential Synthetic Target | Application Area |
| Secondary Phosphine | Chiral or achiral phosphine ligands | Asymmetric Catalysis, Cross-Coupling Reactions |
| Phosphonate (B1237965) Esters | Bioactive phosphonate analogues | Drug Discovery, Medicinal Chemistry |
| Thiophosphonates | Enzyme inhibitors | Biochemistry, Pharmaceutical Research |
Role in Wittig-Type and Related Olefination Reactions
This compound can serve as a precursor to reagents used in Wittig-type and Horner-Wadsworth-Emmons (HWE) olefination reactions, which are fundamental methods for the synthesis of alkenes from carbonyl compounds. These reactions are central to the construction of carbon-carbon double bonds in organic synthesis.
In the context of the Wittig reaction , this compound would first need to be converted into a phosphonium (B103445) salt. masterorganicchemistry.comlibretexts.org This typically involves reduction of the phosphonous acid to the corresponding phosphine, followed by quaternization with an alkyl halide. masterorganicchemistry.com The resulting phosphonium salt can then be treated with a strong base to generate a phosphorus ylide, the key reactive species in the Wittig reaction. masterorganicchemistry.comwikipedia.org This ylide, carrying the 4-phenylbutyl group on the phosphorus atom, can then react with an aldehyde or ketone to produce an alkene and a phosphine oxide byproduct. masterorganicchemistry.com The 4-phenylbutyl group would ultimately reside on the phosphine oxide.
For the Horner-Wadsworth-Emmons (HWE) reaction , a more common pathway involves the conversion of this compound into a phosphonate ester. cardiff.ac.ukwikipedia.org This is typically achieved through an esterification reaction. The resulting phosphonate ester, which contains the 4-phenylbutyl group attached to the phosphorus atom, can be deprotonated at the α-carbon using a base to form a stabilized phosphonate carbanion. wikipedia.orgyoutube.com This carbanion is a potent nucleophile that reacts with aldehydes or ketones to yield an alkene. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.org The HWE reaction often exhibits high E-selectivity in the formation of the alkene product. wikipedia.org
While the general principles of these reactions are well-established, specific and detailed research findings on the direct application of this compound as a precursor in these olefination reactions are not widely reported in the surveyed literature. However, the established synthetic routes for preparing Wittig reagents and HWE phosphonates from various phosphonous acids provide a clear and viable framework for the utilization of this compound in these important transformations.
Interactive Table: Comparison of Wittig and HWE Reactions with this compound Derivatives
| Reaction Type | Key Reagent Derived from this compound | Carbonyl Reactant | Key Intermediate | Alkene Stereoselectivity |
| Wittig Reaction | (4-Phenylbutyl)phosphonium ylide | Aldehyde or Ketone | Oxaphosphetane | Generally Z-selective for unstabilized ylides |
| Horner-Wadsworth-Emmons (HWE) Reaction | (4-Phenylbutyl)phosphonate carbanion | Aldehyde or Ketone | Oxaphosphetane | Generally E-selective |
Explorations in Materials Science and Engineering Applications
Integration into Polymer Architectures and Functional Materials
The incorporation of phosphorus-containing moieties into polymer structures is a well-established strategy for imparting a range of desirable properties, including flame retardancy, adhesion, and biocompatibility. While direct polymerization studies of 4-Phenylbutylphosphonous acid are not extensively documented in publicly available literature, its integration into polymer architectures can be understood through established synthesis routes for analogous phosphorus-containing polyacids (PCPAs).
One primary method for creating such polymers is through the polycondensation of monomers containing acidic P-OH fragments. For instance, the direct condensation of phosphoric acid with diols is a known, albeit challenging, route that requires careful control to manage side reactions and achieve high molecular weights. A more modern and versatile approach involves the synthesis of monomers that already contain the phosphorus group and a polymerizable functional group, such as a methacrylate or styrene. These monomers can then be incorporated into polymer chains via controlled polymerization techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. This method allows for the creation of well-defined block copolymers with precise control over molecular weight and dispersity.
For example, research on phosphonated methacrylates and styrenic derivatives demonstrates the successful synthesis of polymers with side-chain phosphorus acid groups. mdpi.com These polymers are synthesized by first preparing the functional monomer and then polymerizing it, often with other co-monomers to tailor the final properties. mdpi.com The dealkylation of the resulting phosphonate (B1237965) esters can then yield the desired polyacid. Given its structure, this compound could be chemically modified to create a polymerizable monomer, enabling its integration as a side-chain in various polymer backbones, such as polyacrylates or polystyrenes.
The resulting functional polymers would benefit from the presence of the phosphonous acid group, which could enhance adhesion to metal or metal oxide surfaces, improve thermal stability, or act as a site for further chemical modification. The phenylbutyl group would contribute to the polymer's solubility, hydrophobicity, and mechanical properties.
Surface Modification and Adsorption Studies on Diverse Substrates
Phosphonous acids, and the closely related phosphonic acids, are highly effective anchoring groups for the surface modification of a wide variety of metal and metal oxide substrates. The phosphorus-hydroxyl (P-OH) group readily condenses with surface hydroxyl (-OH) groups present on materials like zirconia (ZrO₂), zinc oxide (ZnO), and titania (TiO₂), forming stable, covalent P-O-Metal bonds. mdpi.commdpi.com This robust linkage allows for the formation of dense and well-ordered self-assembled monolayers (SAMs) that can fundamentally alter the surface properties of the substrate.
The process involves immersing the substrate into a dilute solution of the phosphonous acid. The acid headgroup anchors to the surface, while the organic tail—in this case, the phenylbutyl group—orients away from it, creating a new interface with tailored properties such as hydrophobicity, biocompatibility, or corrosion resistance.
Studies on analogous compounds provide insight into the expected behavior of this compound. For instance, research on the modification of ZrO₂ nanoparticles with phenylphosphonic acid (PPA) demonstrated efficient and tunable surface functionalization. mdpi.com The grafting of PPA onto the nanoparticle surface was confirmed through various characterization techniques.
| Material | Initial ZrO₂/PPA Molar Ratio | Surface PPA Content (mmol/g) | Specific Surface Area (m²/g) |
|---|---|---|---|
| ZrO₂-PPA-1 | 200:1 | 0.04 | 105 |
| ZrO₂-PPA-2 | 100:1 | 0.09 | 101 |
| ZrO₂-PPA-3 | 50:1 | 0.18 | 95 |
| ZrO₂-PPA-4 | 25:1 | 0.35 | 88 |
The data show that as the concentration of the phosphonic acid used in the modification process increases, the amount of organic ligand grafted onto the zirconia surface also increases. mdpi.com This is accompanied by a slight decrease in the specific surface area, which is expected as the pores and surface become coated with the organic monolayer. mdpi.com Similarly, studies using perfluorinated phosphonic acids on ZnO nanoparticles have shown that these modifications form strong, ordered thin films that increase the stability of the nanoparticles. mdpi.comresearchgate.net The phenylbutyl group of this compound would create a hydrophobic surface, which could be useful for applications in protective coatings, non-stick surfaces, or as a stationary phase in chromatography.
Research on Coordination Properties for Metal Ion Extraction
Organophosphorus acids are a cornerstone of solvent extraction technology for the separation and purification of metal ions in hydrometallurgy. This compound, as a member of this class, is expected to function as a cationic exchanger or acidic extractant. The extraction mechanism involves the exchange of the acidic proton from the P-OH group for a metal ion, forming a neutral metal-organic complex that is soluble in an organic phase. mdpi.com
The efficiency and selectivity of metal extraction are governed by several factors, including the pH of the aqueous solution, the structure of the extractant, and the nature of the metal ion. mdpi.com The acidity of the organophosphorus compound, quantified by its pKa value, is crucial; a lower pKa indicates a stronger acid, which generally leads to more efficient extraction at lower pH values. mdpi.com
The general equilibrium for the extraction of a metal ion (Mⁿ⁺) can be represented as: Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)
Here, HL represents the acidic extractant (this compound) in the organic phase. The formation of the stable metal-extractant complex (MLn) drives the transfer of the metal from the aqueous phase to the organic phase.
The structure of the organic group influences the extractant's behavior. The phenylbutyl group in this compound provides steric bulk and hydrophobicity, which enhances the solubility of the metal-ligand complex in common organic diluents like kerosene or toluene and can influence selectivity between different metal ions. For example, the selectivity of commercial extractants like Cyanex 272 (a phosphinic acid) is attributed to the steric hindrance provided by its bulky alkyl groups, allowing for the effective separation of cobalt from nickel. mdpi.com
According to the Hard and Soft Acids and Bases (HSAB) principle, the oxygen donor atom in the phosphonous acid group is a "hard" base, showing a preference for coordinating with "hard" acid metal ions such as Sc³⁺, Fe³⁺, and rare-earth elements. mdpi.com The efficiency of such extractants is demonstrated by related organophosphorus compounds.
| Extractant | Metal Ion | Conditions | Extraction Efficiency | Reference |
|---|---|---|---|---|
| Di(2-ethylhexyl)phosphoric acid (D2EHPA) | Sc³⁺ | pH 1.5 | >95% | mdpi.com |
| Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) | Cu²⁺ | Acidic medium | ~100% | mdpi.com |
| Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) | Co²⁺/Ni²⁺ | pH-dependent | High selectivity for Co²⁺ | mdpi.com |
The data for these analogous extractants highlight the high efficiencies achievable with organophosphorus acids. mdpi.com It is anticipated that this compound would exhibit similar chelating behavior, forming stable complexes with various metal ions and proving effective in their solvent extraction. mdpi.com
Mechanistic Enzymatic and Biochemical Interaction Studies
Interaction with Biological Molecules and Enzyme Systems
Extensive literature searches did not yield specific studies detailing the direct interaction of 4-Phenylbutylphosphonous acid with a broad range of biological molecules or specific enzyme systems. Research on phosphonous acids often focuses on their role as inhibitors of specific enzymes, particularly metalloproteases, due to the ability of the phosphonous acid group to coordinate with metal ions in the enzyme's active site.
Investigation of Enzyme Inhibition Mechanisms
Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.org
Non-competitive Inhibition : The inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency. nih.gov
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. wikipedia.org
For phosphonate (B1237965) and phosphinate inhibitors of metalloproteases, a common mechanism involves the coordination of the phosphonyl oxygen atoms to the active site metal ion (e.g., zinc in carboxypeptidase A), mimicking the tetrahedral transition state of peptide hydrolysis. wikipedia.org
Interactive Data Table: Types of Reversible Enzyme Inhibition
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
| Competitive | Inhibitor binds to the active site. | No change | Increases |
| Non-competitive | Inhibitor binds to an allosteric site. | Decreases | No change |
| Uncompetitive | Inhibitor binds to the enzyme-substrate complex. | Decreases | Decreases |
| Mixed | Inhibitor binds to both the enzyme and the enzyme-substrate complex. | Decreases | Varies |
This table provides a generalized overview of reversible inhibition mechanisms.
Role as Transition State Analogues in Biochemical Pathways
Phosphonous and phosphonic acids are well-regarded as transition state analogues for enzymatic reactions involving tetrahedral intermediates, such as peptide bond hydrolysis catalyzed by proteases. nih.gov The tetrahedral geometry of the phosphorus atom mimics the high-energy transition state of the scissile peptide bond during catalysis. nih.gov This resemblance allows them to bind to the enzyme's active site with high affinity, often much tighter than the actual substrate, making them potent inhibitors. nih.gov
The design of transition state analogue inhibitors is a key strategy in drug development. scispace.com While there is no specific literature detailing this compound as a transition state analogue for a particular biochemical pathway, its structure is consistent with this role, particularly for proteases that recognize substrates with a hydrophobic side chain, such as carboxypeptidase A. wikipedia.org
Structural Biology Approaches to Enzyme-Ligand Complexes
There are no publicly available crystal structures of this compound in complex with an enzyme in the Protein Data Bank (PDB). However, structural biology techniques like X-ray crystallography are crucial for understanding how inhibitors bind to their target enzymes. nih.gov For example, the crystal structure of bovine carboxypeptidase A complexed with a 39-amino-acid inhibitor from potatoes has been determined at 2.5-angstrom resolution, revealing the key interactions in the active site. wikipedia.org Such studies provide a detailed, three-dimensional view of the enzyme-ligand interactions, guiding the design of more potent and specific inhibitors. nih.gov
Computational Biochemistry of this compound Interactions
Specific computational biochemistry studies, such as molecular docking or molecular dynamics simulations, for this compound were not found in the surveyed literature. These computational methods are powerful tools for investigating enzyme-inhibitor interactions. nih.gov Molecular docking can predict the preferred binding orientation of an inhibitor to an enzyme, while molecular dynamics simulations can provide insights into the stability of the enzyme-inhibitor complex and the conformational changes that may occur upon binding. researchgate.net These approaches are often used to complement experimental data and to guide the rational design of new enzyme inhibitors. researchgate.net
Future Research Directions and Emerging Trends
Innovations in Green Chemistry Synthesis of 4-Phenylbutylphosphonous Acid
The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthesis methods for organophosphorus compounds. researchgate.netresearchgate.net Future research will likely focus on moving away from traditional synthesis routes that may involve harsh reagents or generate significant waste. Innovations are anticipated in several key areas:
Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Benign Solvents: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Research has shown that multicomponent reactions for other organophosphorus compounds can be successfully carried out in water. mdpi.com
Catalytic Approaches: Employing non-toxic, recyclable catalysts to improve reaction efficiency and reduce energy consumption. elchemy.com For instance, the synthesis of related compounds has been achieved using reusable Lewis acid ionic liquid catalysts, which simplifies product separation and reduces waste. google.com
Alternative Energy Sources: Utilizing microwave irradiation or mechanochemical methods, such as ball-milling, can significantly shorten reaction times and often eliminate the need for a solvent. researchgate.net
Table 1: Comparison of Hypothetical Synthesis Approaches for this compound
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Toluene) | Water or Solvent-free (mechanochemistry) |
| Catalyst | Stoichiometric strong acids/bases | Recyclable solid acid or ionic liquid catalyst |
| Energy Input | Prolonged heating (conventional reflux) | Microwave irradiation or ball-milling |
| Waste Generation | Higher, including solvent and catalyst waste | Lower, with catalyst recycling and higher atom economy |
| Purification | Multi-step extraction and chromatography | Simplified workup, often requiring minimal purification |
Development of Advanced Catalytic Systems Based on this compound
Phosphorus compounds are widely recognized for their role in catalysis, either as ligands for transition metals or as organocatalysts in their own right. rsc.orgfrontiersin.org The unique electronic properties of the phosphonous acid group in this compound make it a promising candidate for the development of novel catalytic systems.
Future research is expected to explore its use in:
Homogeneous Catalysis: The phosphorus atom can serve as a donor ligand to stabilize transition metal species, influencing the selectivity and activity of catalysts used in critical organic transformations like cross-coupling reactions. scispace.comresearchgate.net
Heterogeneous Catalysis: The acid group can be used to anchor the molecule onto solid supports like silica (B1680970) or metal oxides. beilstein-journals.orgmdpi.com This immobilization creates robust, recyclable heterogeneous catalysts, combining the high selectivity of homogeneous systems with the practical advantages of easy separation.
Frustrated Lewis Pairs (FLPs): Research into phosphorus-based Lewis acids has highlighted their potential in "metal-free" catalysis. rsc.org The phosphonous acid moiety, in combination with a sterically hindered Lewis base, could form FLPs capable of activating small molecules for various chemical transformations.
Table 2: Potential Catalytic Roles of this compound
| Catalytic System | Role of this compound | Potential Application |
|---|---|---|
| Metal-Ligand Complex | Ligand for metals (e.g., Palladium, Rhodium) | C-C and C-N bond formation, hydrogenation reactions scispace.com |
| Supported Catalyst | Anchoring group for immobilization on a solid support | Continuous flow reactions, simplified product purification |
| Organocatalyst | Brønsted or Lewis acid catalyst | Michael additions, depolymerization of biomass beilstein-journals.org |
| Frustrated Lewis Pair | Lewis acidic component | "Metal-free" hydrogenation and other small molecule activations rsc.org |
Novel Applications in Functional Materials Science
The incorporation of phosphorus atoms into molecular backbones is an effective strategy for creating unique organic functional materials. atlasofscience.org Organophosphorus compounds are utilized for properties ranging from flame retardancy to optoelectronics. frontiersin.orgresearchgate.net The dual nature of this compound—a reactive head group and a stable organic tail—makes it a versatile building block. The closely related compound, (4-phenylbutyl)phosphinic acid, is already noted for its use in developing advanced materials like polymers, coatings, and composites. lookchem.com
Emerging trends in this area include:
Flame-Retardant Polymers: Phosphorous-containing compounds are well-established as effective, halogen-free flame retardants. elchemy.commdpi.com this compound could be incorporated as a reactive monomer or an additive in polymers like polyamides or polyesters to enhance their fire safety.
Functional Coatings and Surface Modifiers: The phosphonous acid group can strongly bind to metal oxide surfaces, making it an excellent agent for modifying surfaces to control properties like corrosion resistance, adhesion, or hydrophobicity. nih.govd-nb.info
Hybrid Organic-Inorganic Materials: The ability of phosphonic acids to coordinate with metal ions allows for the construction of metal-organic frameworks (MOFs) or hybrid materials. beilstein-journals.orgresearchgate.net These materials are investigated for applications in gas storage, separation, and catalysis.
Interdisciplinary Research with Other Scientific Fields
The versatility of organophosphorus compounds extends far beyond chemistry, with significant applications in medicine, biology, and agriculture. frontiersin.orgnih.gov The structural characteristics of this compound suggest its potential for exploration in several interdisciplinary fields.
Medicinal Chemistry: Phosphonic and phosphinic acids are recognized as effective mimics of phosphates or the transition states of enzymatic reactions, leading to their use in drug design. nih.govresearchgate.net They are found in antiviral medications and treatments for bone diseases. wikipedia.org Future work could investigate derivatives of this compound as inhibitors for specific enzymes or as ligands for bone targeting.
Agricultural Science: Phosphonates (salts of phosphonic acid) are used as systemic fungicides to protect crops against diseases caused by oomycetes like Phytophthora. uq.edu.aunih.govresearchgate.net Research could explore the potential of this compound derivatives as novel, effective crop protection agents.
Biomaterials: The ability of phosphonic acids to bind to calcium ions makes them suitable for functionalizing biomaterials intended for bone-related applications. nih.gov This could include surface modification of implants to improve biocompatibility and integration with bone tissue.
Table 3: Interdisciplinary Research Avenues
| Scientific Field | Potential Application of this compound | Rationale |
|---|---|---|
| Medicinal Chemistry | Building block for enzyme inhibitors or drug delivery systems | The phosphonous acid group can act as a bioisostere for phosphate (B84403) or carboxylate groups. researchgate.netwikipedia.org |
| Agricultural Science | Development of novel fungicides or plant growth regulators | Phosphonates are known to be effective against certain plant pathogens. nih.gov |
| Biomaterials | Surface modification of metallic implants (e.g., titanium) | Strong binding affinity of the acid group to metal oxide surfaces can enhance biocompatibility. nih.gov |
Methodological Advancements in Computational and Analytical Techniques for this compound Research
Progress in understanding and applying this compound is intrinsically linked to advancements in analytical and computational methods.
Analytical Techniques: The characterization and quantification of organophosphorus compounds rely on a suite of sophisticated techniques. The development of portable sensors and advanced chromatographic methods is a key trend for monitoring these compounds. nih.gov
Chromatography and Mass Spectrometry: Methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for separating and identifying this compound and its derivatives in complex mixtures. cwejournal.org
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR) is indispensable for structural elucidation, while Fourier-transform infrared (FT-IR) spectroscopy helps in identifying functional groups.
Computational Chemistry: Theoretical and computational modeling provides deep insights into the properties and reactivity of molecules. For this compound, these methods can be used to:
Predict molecular geometry, electronic structure, and spectroscopic properties.
Model reaction mechanisms to guide the design of more efficient synthetic routes.
Simulate interactions with catalytic sites or biological targets to predict binding affinities and inform the design of new materials and drugs.
Table 4: Key Techniques for this compound Research
| Technique Category | Specific Method | Information Provided |
|---|---|---|
| Analytical | Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS) | Separation, identification, and quantification of the compound and related products. cwejournal.org |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of the phosphorus atom, crucial for structural confirmation. | |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of key functional groups (P-H, P=O, O-H). | |
| Computational | Density Functional Theory (DFT) | Prediction of molecular structure, reaction energies, and spectroscopic signatures. |
Q & A
Q. What methodologies assess the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
